1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one
Description
1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one is a sulfonamide derivative of a thioxoimidazolidinone, characterized by a 2,5-dimethylphenylsulfonyl group at position 1, an isopropyl substituent at position 5, and a thioxo (C=S) group at position 2. The isopropyl substituent contributes to lipophilicity, which may affect solubility and bioavailability. The thioxo group replaces the traditional oxo (C=O) moiety, altering hydrogen-bonding capacity and redox properties compared to oxo-containing analogs. While direct data on its physical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest moderate stability under standard conditions .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-8(2)12-13(17)15-14(20)16(12)21(18,19)11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFCPQRPOBWYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(C(=O)NC2=S)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one typically involves multiple steps, starting with the preparation of the core imidazolidinone ring. One common approach is the reaction of an appropriate isocyanate with a thiol-containing compound under controlled conditions. The sulfonyl group is then introduced through a subsequent sulfonation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can yield thioethers or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The imidazolidinone ring can participate in hydrogen bonding, enhancing its binding affinity to biological targets. The exact molecular pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2.1.1 Thioxo vs. Oxo Derivatives The target compound’s 2-thioxo group distinguishes it from dioxoimidazolidinones, such as (S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl (). Conversely, dioxo derivatives exhibit stronger hydrogen-bonding capacity, which may enhance solubility in polar solvents .
Substituent Variations
- Aryl-Sulfonyl Groups : The 2,5-dimethylphenylsulfonyl group in the target compound contrasts with the 2,6-dimethylphenyl group in (±)-N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide (). The para-methyl substitution in the target compound may reduce steric hindrance compared to ortho-substituted analogs, favoring nucleophilic substitution reactions .
- Alkyl Substituents : The 5-isopropyl group increases lipophilicity compared to methyl or benzyl substituents in ’s 2-(alkyl-1-yl)-1H-imidazol-5(4H)-ones (5a–n). This could enhance passive diffusion across biological membranes but reduce aqueous solubility .
Biological Activity
1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse sources.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-((2,5-dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one
- Molecular Formula : C₁₂H₁₅N₃O₂S₂
- Molecular Weight : 297.396 g/mol
The biological activity of 1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one primarily involves the inhibition of Tyrosyl-DNA phosphodiesterase 1 (TDP1) , a key enzyme in DNA repair pathways. Inhibition of TDP1 can enhance the effects of various antitumor drugs, making it a promising target for cancer therapy .
Biological Activity Overview
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various biological contexts:
- Cancer Therapy Enhancement : A study demonstrated that compounds similar to 1-((2,5-Dimethylphenyl)sulfonyl)-5-isopropyl-2-thioxoimidazolidin-4-one significantly inhibited TDP1 activity, leading to increased sensitivity of cancer cells to chemotherapeutic agents. This suggests that the compound could be utilized to improve treatment outcomes in cancer patients .
- Stem Cell Research : Research indicates that this compound plays a crucial role in maintaining a balance between cell proliferation and apoptosis in embryonic stem cells. Its modulation of cell cycle proteins suggests potential applications in regenerative medicine .
- Neurodegenerative Disease : The inhibition of mutant forms of TDP1 associated with neurodegenerative diseases has been explored, proposing therapeutic avenues for conditions like spinocerebellar ataxia syndrome .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
